L-Tyrosine, N-(N-(N-(N-(N-(N,N-diethyl-N2-(N-(N-((1-(2-hydroxy-1-oxopropyl)-2-piperidinyl)carbonyl)-N-methyl-L-valyl)-L-valyl)-N2-methyl-L-asparaginyl)-N-methyl-L-isoleucyl)-N-methyl-L-isoleucyl)glycyl)-N-methyl-L-valyl)-O-methyl-, delta1-lactone, (R-(R*,S*))-

Description

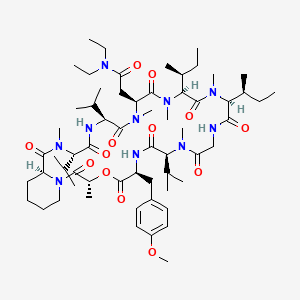

This compound is a highly modified derivative of L-tyrosine, featuring a complex structure with multiple substitutions, including N-methyl and diethyl groups, a piperidinyl-carbonyl backbone, and a delta-lactone ring. Its synthesis likely involves sequential peptide coupling and oxidation steps, as inferred from studies on oxidized L-tyrosine derivatives .

Properties

CAS No. |

129816-92-8 |

|---|---|

Molecular Formula |

C61H100N10O13 |

Molecular Weight |

1181.5 g/mol |

IUPAC Name |

2-[(3R,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-bis[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]-N,N-diethylacetamide |

InChI |

InChI=1S/C61H100N10O13/c1-20-38(11)51-53(74)62-34-47(73)66(15)49(36(7)8)54(75)63-43(32-41-27-29-42(83-19)30-28-41)61(82)84-40(13)56(77)71-31-25-24-26-44(71)57(78)67(16)50(37(9)10)55(76)64-48(35(5)6)59(80)65(14)45(33-46(72)70(22-3)23-4)58(79)69(18)52(39(12)21-2)60(81)68(51)17/h27-30,35-40,43-45,48-52H,20-26,31-34H2,1-19H3,(H,62,74)(H,63,75)(H,64,76)/t38-,39-,40+,43-,44-,45-,48-,49-,50-,51-,52-/m0/s1 |

InChI Key |

DQFWBGMQIGSEOT-XUHIFJSHSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N([C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N2CCCC[C@H]2C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)[C@@H](C)CC)C)CC(=O)N(CC)CC)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)N(CC)CC)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the protection of functional groups to prevent unwanted reactions. The amino acid residues are then sequentially added using peptide coupling reagents. The final step involves the formation of the lactone ring through cyclization.

Industrial Production Methods

Industrial production of this compound is challenging due to its complexity. It often involves solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of the peptide chain. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are used to ensure the purity of the final product.

Chemical Reactions Analysis

Lactone Ring Reactivity

The delta1-lactone moiety is a critical feature, formed via intramolecular esterification. This five-membered ring exhibits typical lactone reactivity:

Key Insight : The lactone’s stability in biological systems (e.g., pH 7.4) is likely limited, favoring hydrolysis to the linear form over time .

Peptide Backbone Modifications

The compound contains multiple N-methylated amino acids (valine, isoleucine, asparagine) and a glycyl spacer, significantly altering peptide bond reactivity:

Tyrosine O-Methylation

The O-methylated tyrosine residue introduces unique reactivity:

Note : The O-methyl group reduces hydrogen-bonding capacity and oxidation susceptibility compared to free tyrosine .

Side-Chain Reactivity

-

Hydroxy-oxopropyl-piperidinyl group :

-

The secondary alcohol may undergo oxidation (e.g., CrO3 → ketone) or esterification (e.g., Ac2O → acetate ester).

-

Piperidine nitrogen could participate in Schiff base formation with aldehydes.

-

-

N-methylvaline/isoleucine :

-

Tertiary amides are resistant to hydrolysis but may react under extreme conditions (e.g., 6M HCl, 110°C).

-

Stability Under Physiological Conditions

Based on analogs like pasireotide acetate :

| Factor | Effect |

|---|---|

| pH 7.4 buffer | Lactone hydrolysis dominates, forming linear carboxylic acid derivative |

| Serum enzymes | Limited proteolysis due to N-methylation and steric hindrance |

| Oxidative environments | Potential degradation at unsaturated bonds (none evident in structure) |

Synthetic Challenges

-

Lactonization : High-dilution conditions required to favor intramolecular esterification over polymerization.

-

N-methylation : Requires Boc/Bzl protection strategies to prevent side reactions during solid-phase synthesis.

-

Stereochemical control : Multiple chiral centers necessitate asymmetric catalysis or chiral pool synthesis.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a model compound for studying protein interactions and enzyme mechanisms.

Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

Industry: It is used in the production of pharmaceuticals and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The lactone ring plays a crucial role in its binding affinity and specificity. The compound can also influence signaling pathways by altering the phosphorylation state of proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

- Key Findings: The target compound’s extensive alkylation and lactone ring likely reduce aqueous solubility compared to NALT but improve stability against enzymatic degradation . Unlike mono-substituted tyrosine derivatives (e.g., NALT), the target compound’s disubstituted structure may alter renal excretion pathways, favoring tubular secretion over reabsorption .

Pharmacokinetics and Metabolism

- Key Findings: The target compound’s disubstituted structure may bypass reabsorption mechanisms seen in mono-substituted derivatives (e.g., L-tyrosine), favoring secretion akin to 3,5-diiodo-L-tyrosine . N-methyl groups likely protect against rapid enzymatic degradation, extending half-life compared to unmodified tyrosine .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the efficient production of this complex peptide derivative?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method for constructing multi-residue peptides. Utilize Fmoc/t-Bu protection strategies for side-chain functional groups (e.g., asparagine, tyrosine) to prevent undesired reactions during coupling. Orthogonal deprotection steps, such as piperidine for Fmoc removal and TFA for resin cleavage, are critical. Monitor reaction progress via TLC or HPLC, and validate intermediate purity using mass spectrometry (MS) .

Q. What analytical techniques are essential for confirming the structural integrity of the compound?

- Methodological Answer : Combine high-resolution NMR (1H, 13C) to verify stereochemistry and backbone connectivity. Circular dichroism (CD) spectroscopy can assess secondary structure (e.g., lactone ring stability). Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight, while X-ray crystallography resolves absolute configuration for chiral centers .

Q. How should researchers design in vitro models to evaluate the compound's bioactivity?

- Methodological Answer : Use electrophysiological assays (e.g., patch-clamp) in neuronal preparations to study ion channel modulation. Maintain ionic conditions (e.g., Ca²⁺-free or Mg²⁺-enriched buffers) to isolate mechanisms. Dose-response curves (0.1–100 µM) and time-lapsed recordings (e.g., 1-min intervals) quantify inhibitory effects, as demonstrated in analogous peptide studies .

Advanced Research Questions

Q. How can computational methods accelerate the optimization of reaction conditions for this compound's synthesis?

- Methodological Answer : Implement Bayesian optimization algorithms to explore reaction parameters (e.g., solvent polarity, temperature, coupling reagent ratios). High-throughput robotic platforms enable rapid screening of >100 conditions, while machine learning models predict optimal yields. This approach reduces experimental iterations by 60–80% compared to manual optimization .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for this compound?

- Methodological Answer : Apply orthogonal assays (e.g., functional mutagenesis vs. binding studies) to dissect conflicting bioactivity. For example, if a methylated valine residue shows variable inhibition in neuronal assays, use surface plasmon resonance (SPR) to measure binding affinity independently. Statistical tools like principal component analysis (PCA) can identify outliers in SAR datasets .

Q. What role do non-covalent interactions play in stabilizing the compound's delta-lactone structure?

- Methodological Answer : Investigate intramolecular hydrogen bonding (e.g., between lactone carbonyl and hydroxypropyl groups) via molecular dynamics (MD) simulations. Compare computed stability (DFT calculations) with experimental data from variable-temperature NMR. Crystallographic studies of analogous lactones reveal π-π stacking and hydrophobic interactions as key stabilizing factors .

Q. How can researchers design experiments to elucidate the compound's metabolic stability in biological systems?

- Methodological Answer : Use LC-MS/MS to track degradation in liver microsomes or plasma. Isotope-labeled analogs (e.g., ¹³C-methyl groups) improve detection sensitivity. Compare half-life (t½) under oxidative (e.g., cytochrome P450) vs. hydrolytic (esterase-rich) conditions. Structural modifications (e.g., O-methylation) often enhance metabolic resistance, as shown in related tyrosine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.